Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol
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Overview
Description
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to ergosterol, a key component of fungal cell membranes. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the metabolic engineering of yeast, specifically Saccharomyces cerevisiae. By deleting the ERG5 and ERG4 genes, which encode enzymes responsible for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of this compound is enhanced .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically modified yeast strains. These strains are cultivated under controlled conditions to maximize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further scientific research and industrial applications .
Scientific Research Applications
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol has numerous applications in scientific research In chemistry, it is used as a precursor for the synthesis of other sterol derivatives In biology, it serves as a model compound for studying sterol metabolism and functionAdditionally, it is used in the industry for the production of high-value pharmaceuticals .
Mechanism of Action
The mechanism of action of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to affect the sterol biosynthesis pathway by inhibiting the activity of certain enzymes, leading to the accumulation of sterol intermediates. This inhibition can disrupt cell membrane integrity and function, making it a potential target for antifungal therapies .
Comparison with Similar Compounds
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is similar to other sterol compounds such as ergosterol and 7-dehydrocholesterol. its unique structure, characterized by the presence of multiple deuterium atoms, distinguishes it from these compounds. This uniqueness makes it a valuable tool for studying sterol metabolism and developing new therapeutic agents .
List of Similar Compounds:- Ergosterol
- 7-Dehydrocholesterol
- Ergosta-5,7,22,24(28)-tetraenol
- Ergosta-5,7-dienol
Properties
CAS No. |
145693-07-8 |
---|---|
Molecular Formula |
C28H37D7O |
Molecular Weight |
403.70 |
Purity |
> 95% |
tag |
Ergostanol Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.